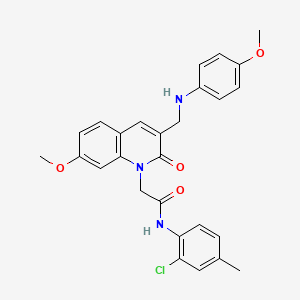![molecular formula C10H11BrN2O2 B2597629 Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate CAS No. 1211461-40-3](/img/structure/B2597629.png)
Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate” is a chemical compound with the molecular formula C10H11BrN2O2 . It is offered by Benchchem for scientific research.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of substituted 2-thiohydantoin incorporated with benzoimidazole, pyrazole, triazole and/or benzoxazole moieties has been synthesized using (E)-3- [1- (4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one 1 as the key starting material . Another study reported the synthesis of tetradentate (1E,2E,1′E,2′E)-3,3′-bis [ (4-bromophenyl)-3,3′- (4-methy-1,2-phenylene diimine)] acetaldehyde dioxime derived from the condensation of isonitroso- p -bromoacetophenone and 3,4-diaminotoluene .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The ChemSpider database provides the average mass (271.111 Da) and monoisotopic mass (270.000397 Da) of the compound .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C10H11BrN2O2, an average mass of 271.111 Da, and a monoisotopic mass of 270.000397 Da .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound has been utilized in crystal structure analyses. For example, the crystal structure of a product formed by reacting diethyl-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1′-diphenyl]-2,6-dicarboxylate with (1-(4-bromophenyl)ethylidene)hydrazine was determined using single crystal X-ray diffraction. This study noted the specific conformation of the cyclohexadiene ring and the presence of an intramolecular hydrogen bond of the N–H…O=C type (Ismiyev, Maharramov, Askerov, & Potekhin, 2015).
Synthesis of Antihypertensive Agents
Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate derivatives have been synthesized and evaluated as antihypertensive α-blocking agents. The compound was used in a multi-step synthesis process involving reactions with hydrazine hydrate and other agents, leading to the creation of thiosemicarbazides, triazoles, Schiff bases, and more. Pharmacological screening of these derivatives indicated significant antihypertensive activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Fluorescent Probes for Hydrazine Detection
A study designed a ratiometric fluorescent probe for detecting hydrazine, a strong reductant used in various industries. This probe utilized a 4-bromobutyryl moiety as the recognition site and dicyanoisophorone as the fluorescent group. The probe could specifically sense hydrazine via an intramolecular charge transfer pathway, demonstrating low cytotoxicity, high cell permeability, a large Stokes shift, and a low detection limit. The probe was used for quantitative determination in environmental water systems and fluorescence imaging of exogenous hydrazine in biological samples (Zhu et al., 2019).
Synthesis of Antimicrobial Agents
This compound has been employed in the synthesis of antimicrobial agents. Specifically, derivatives of this compound have been synthesized and screened for their antimicrobial activities, revealing moderate to excellent activity against various bacterial and fungal strains. The structural confirmation of these synthesized compounds was established through spectroscopic and elemental analyses (Bharti, Nath, Tilak, & Singh, 2010).
Propiedades
IUPAC Name |
methyl N-[(E)-1-(4-bromophenyl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWMQBRXADLWKE-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-difluoro-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2597548.png)
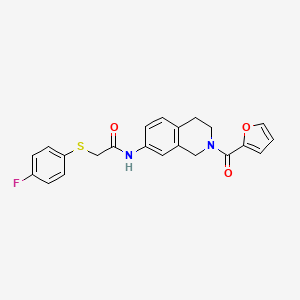
![1-benzyl-3-(4-chlorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2597551.png)
![N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2597552.png)
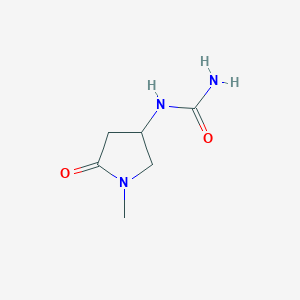
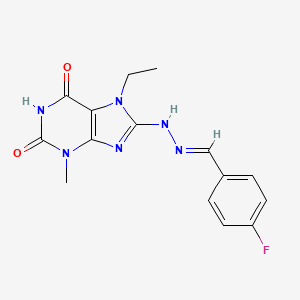
![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2597555.png)
![tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2597556.png)
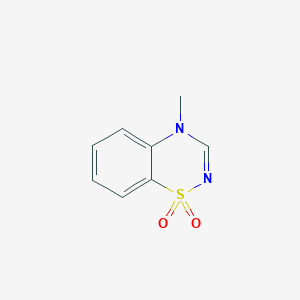
![N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2597559.png)
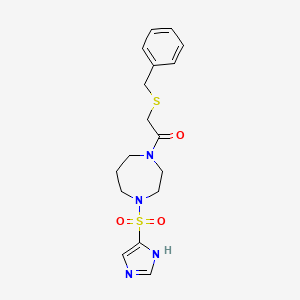
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
